Oxacyclotetradecane-2,5-dione
Description
Oxacyclotetradecane-2,5-dione is a chemical compound with the molecular formula C13H22O3. It is a member of the oxetane family, which is characterized by a four-membered ring containing one oxygen atom.
Properties
CAS No. |
62753-63-3 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
oxacyclotetradecane-2,5-dione |
InChI |
InChI=1S/C13H22O3/c14-12-8-6-4-2-1-3-5-7-11-16-13(15)10-9-12/h1-11H2 |
InChI Key |
KCURHWDPXQDOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)CCC(=O)OCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclotetradecane-2,5-dione typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts to facilitate the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxacyclotetradecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane compounds.
Substitution: Substitution reactions can occur at the oxetane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives with different functional groups, which can be further utilized in synthetic chemistry and industrial applications .
Scientific Research Applications
Oxacyclotetradecane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxacyclotetradecane-2,5-dione involves its interaction with specific molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological and chemical pathways. These interactions can result in the modulation of biological activities and the synthesis of new compounds .
Comparison with Similar Compounds
Similar Compounds
13-Methyloxacyclotetradecane-2,11-dione: This compound has a similar oxetane ring structure but differs in the position and type of substituents.
Clarithromycin: Although primarily an antibiotic, clarithromycin contains an oxetane ring and shares some structural similarities with oxacyclotetradecane-2,5-dione.
Uniqueness
This compound is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in synthetic chemistry and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
